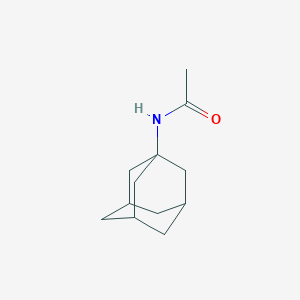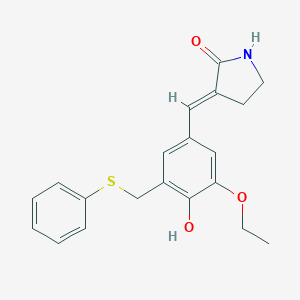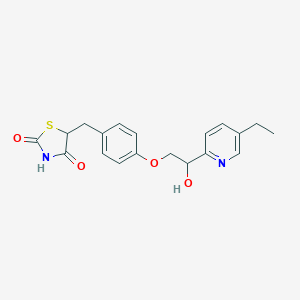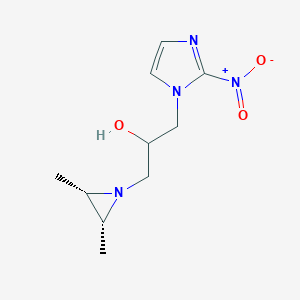![molecular formula C12H13ClN2O2 B021401 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147662-99-5](/img/structure/B21401.png)
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as CEMM-PP, is a heterocyclic compound with a wide range of potential applications in scientific research. It is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of disorders, including cancer, diabetes, and neurological diseases. CEMM-PP has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Scientific Research Applications
Chalcogenation in Organic Synthesis
This compound has been used in the metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . These derivatives are valuable in organic synthesis due to their broad functional group tolerance and high yields, making them suitable for gram-scale operations.
Pharmaceutical Applications
The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits versatile biological activities, including CXCR3 antagonism and acetylcholinesterase inhibition . These activities make it a potential candidate for the development of new pharmaceuticals targeting various health conditions.
Agrochemical Development
Due to its biological activity, this compound can be used in the development of agrochemicals . It can serve as a lead compound for the synthesis of pesticides or herbicides, contributing to the agricultural industry .
Material Science
In material science, the derivatives of this compound can be used to create polymer materials . These materials could have unique properties such as increased durability or specialized conductivity .
Antimicrobial and Antibacterial Agents
The compound’s derivatives have shown promise as antimicrobial and antibacterial agents . This is particularly important in the search for new treatments against resistant strains of bacteria .
Antioxidant and Antihypertensive Agents
Organoselenium species derived from this compound have been identified as antioxidant and antihypertensive agents . These agents are crucial in the management of oxidative stress and hypertension .
Antiviral and Anticancer Research
The compound’s derivatives are used in antiviral and anticancer research due to their potential therapeutic activity. They could lead to the development of new treatments for various cancers and viral infections .
Synthesis of Bioactive Compounds
Lastly, this compound is involved in the synthesis of bioactive compounds. It acts as a precursor in the synthesis of compounds with potential biological activities, which can be explored for various medical applications .
Mechanism of Action
Target of Action
The primary targets of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are bacterial cells . The compound has been synthesized as an antibacterial agent and has shown activity against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound has demonstrated antibacterial activity in vitro . In particular, derivatives of this compound with a substituted heterocyclic piperazine moiety have shown good activity, with one compound exhibiting twice the activity of the standard drug Streptomycin sulfate .
properties
IUPAC Name |
3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSZMRUSKSYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593029 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
147662-99-5 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

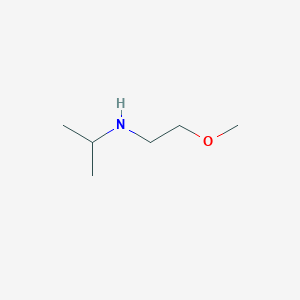
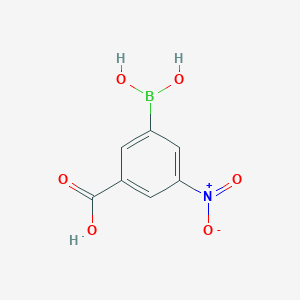
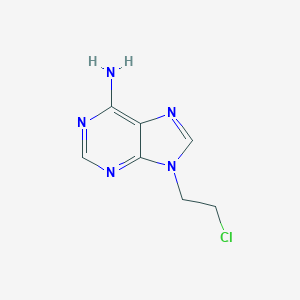

![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
